3,4-Diphenylisoxazole
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Overview
Description
3,4-Diphenylisoxazole is a heterocyclic compound with the molecular formula C15H11NO. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of drugs with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylisoxazole typically involves the cycloaddition reaction of dipolarophiles with nitrile oxides. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for the synthesis of isoxazoles in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl rings .
Scientific Research Applications
3,4-Diphenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 3,4-Diphenylisoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial histidine kinases by binding to the ATP-binding domain, which shares high similarity to the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . This interaction disrupts essential bacterial processes, leading to growth inhibition.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenylisoxazole: Another isoxazole derivative with similar structural features but different substitution patterns.
4,5-Diphenylisoxazole: Similar to 3,4-Diphenylisoxazole but with substitutions at different positions on the isoxazole ring.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: A triazole compound with similar applications in corrosion inhibition.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
7467-78-9 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
UAVZKRLWYOSHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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